4-Methylumbelliferyl-alpha-D-galactopyranoside

Overview

Description

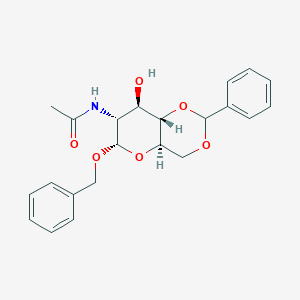

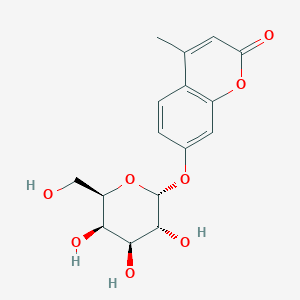

4-Methylumbelliferyl-alpha-D-galactopyranoside is a fluorogenic substrate used primarily in biochemical assays to measure the activity of alpha-galactosidase enzymes. This compound is particularly valuable in the diagnosis and study of Fabry disease, an X-linked recessive disorder caused by the deficiency of alpha-galactosidase A .

Mechanism of Action

Target of Action

4-Methylumbelliferyl-alpha-D-galactopyranoside (4MU-α-Gal) primarily targets the enzyme α-galactosidase A (GLA) . This enzyme is crucial for the hydrolysis of terminal α-galactosyl moieties from glycolipids and glycoproteins .

Mode of Action

4MU-α-Gal acts as a fluorogenic substrate for α-galactosidase A. When GLA cleaves 4MU-α-Gal, it releases 4-methylumbelliferone (4MU) , a fluorescent compound, and galactose . This reaction can be monitored spectrophotometrically due to the fluorescence of 4MU, which provides a measurable readout of GLA activity .

Biochemical Pathways

The cleavage of 4MU-α-Gal by GLA is part of the lysosomal degradation pathway . This pathway is essential for breaking down complex molecules into simpler ones that can be reused or excreted by the cell. The release of 4MU indicates the successful hydrolysis of the substrate, reflecting the functional status of the lysosomal enzyme .

Pharmacokinetics

While specific pharmacokinetic data for 4MU-α-Gal is limited, its properties can be inferred from its structure and usage. The compound is typically used in vitro, where it is soluble in water and other solvents like DMSO

Result of Action

The primary molecular effect of 4MU-α-Gal’s action is the production of fluorescent 4MU upon cleavage by GLA. This fluorescence can be quantitatively measured, providing insights into the enzyme’s activity. At the cellular level, this reaction helps in diagnosing and studying diseases related to GLA deficiency, such as Fabry disease .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions or molecules can significantly influence the efficacy and stability of 4MU-α-Gal. The optimal pH for GLA activity is around 4.5 to 5.5, which is typical of the lysosomal environment . Deviations from these conditions can affect the enzyme’s ability to cleave the substrate and thus impact the fluorescence readout.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl-alpha-D-galactopyranoside typically involves the glycosylation of 4-methylumbelliferone with a suitable galactopyranosyl donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate in an anhydrous solvent like dichloromethane. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as enzymatic synthesis using glycosyltransferases. This method offers higher specificity and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl-alpha-D-galactopyranoside primarily undergoes hydrolysis when exposed to alpha-galactosidase enzymes. This reaction cleaves the glycosidic bond, releasing 4-methylumbelliferone, a fluorescent compound .

Common Reagents and Conditions

Reagents: Alpha-galactosidase enzymes, buffer solutions (e.g., phosphate buffer)

pH 4.5 to 7.0, temperature range of 25°C to 37°CMajor Products Formed

The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which exhibits blue fluorescence under UV light .

Scientific Research Applications

4-Methylumbelliferyl-alpha-D-galactopyranoside is widely used in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

4-Methylumbelliferyl-beta-D-galactopyranoside: A similar fluorogenic substrate used to measure beta-galactosidase activity.

4-Methylumbelliferyl-alpha-D-glucopyranoside: Used to assay alpha-glucosidase activity.

Uniqueness

4-Methylumbelliferyl-alpha-D-galactopyranoside is unique due to its specificity for alpha-galactosidase enzymes, making it particularly valuable in the study and diagnosis of Fabry disease. Its ability to produce a fluorescent product upon hydrolysis allows for sensitive and accurate measurements of enzyme activity .

Properties

IUPAC Name |

4-methyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDPTGPSBJVHCN-CHUNWDLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020648 | |

| Record name | 4-Methylumbelliferone alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38597-12-5 | |

| Record name | 4-Methylumbelliferyl α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38597-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferone alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(α-D-galactopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-methylumbelliferyl-alpha-D-galactopyranoside in enzyme studies?

A: this compound (4-MU-alpha-Gal) serves as a valuable synthetic substrate for studying the activity of α-galactosidase enzymes [, , ]. This compound is particularly useful because its hydrolysis by α-galactosidase releases 4-methylumbelliferone, a fluorescent product that allows for sensitive and quantitative measurement of enzyme activity. This facilitates the characterization of enzyme kinetics, inhibition profiles, and the impact of mutations on enzyme function.

Q2: How does the structure of 4-MU-alpha-Gal relate to its use in studying α-galactosidase?

A: 4-MU-alpha-Gal consists of a galactose sugar moiety linked to 4-methylumbelliferone. This structure mimics the natural substrate of α-galactosidase, which cleaves terminal alpha-galactosyl residues from glycolipids and glycoproteins. The 4-methylumbelliferone portion of the molecule is non-fluorescent when bound to the sugar, but becomes highly fluorescent upon hydrolysis by the enzyme. This property makes 4-MU-alpha-Gal a sensitive probe for detecting and quantifying α-galactosidase activity [, ].

Q3: How has 4-MU-alpha-Gal contributed to our understanding of Fabry disease?

A: 4-MU-alpha-Gal has played a crucial role in investigating Fabry disease, a genetic disorder caused by α-galactosidase A deficiency. Researchers have utilized 4-MU-alpha-Gal to characterize the kinetic properties of both normal and mutant forms of α-galactosidase A []. This has provided insights into the impact of specific mutations on enzyme activity and stability, furthering our understanding of the molecular basis of Fabry disease.

Q4: Beyond enzyme studies, has 4-MU-alpha-Gal been used to investigate other biological processes?

A: Yes, 4-MU-alpha-Gal has proven beneficial in studying carbohydrate-binding proteins like lectins [, ]. For instance, researchers used 4-MU-alpha-Gal to characterize the binding affinity and specificity of a galactose-specific adhesin from enteroaggregative Escherichia coli []. Fluorescence quenching upon binding to the adhesin allowed researchers to determine association constants and gain insights into the adhesin's carbohydrate recognition mechanism.

Q5: Are there any limitations to using 4-MU-alpha-Gal as a substrate for α-galactosidase?

A: While a valuable tool, it's important to note that 4-MU-alpha-Gal is a synthetic substrate and might not perfectly represent the natural substrate's behavior []. Studies have shown that the hydrolysis characteristics of 4-MU-alpha-Gal can differ from those of natural substrates, such as ceramide trihexoside, in terms of pH optima, inhibitor effects, and kinetic properties. Therefore, caution is needed when extrapolating findings from 4-MU-alpha-Gal assays to the enzyme's activity on natural substrates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

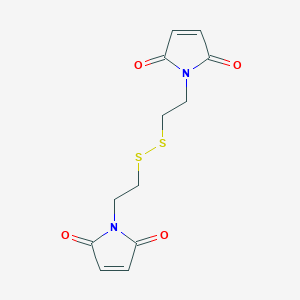

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)